molecular formula C8H5NO2 B2691006 5-Ethynylpyridine-3-carboxylic acid CAS No. 1211533-87-7

5-Ethynylpyridine-3-carboxylic acid

Cat. No.: B2691006
CAS No.: 1211533-87-7
M. Wt: 147.133
InChI Key: GXDWHRUZQQCVCV-UHFFFAOYSA-N
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Safety and Hazards

5-Ethynylpyridine-3-carboxylic acid is classified as potentially harmful if swallowed, and it may cause skin and eye irritation, as well as respiratory irritation . It should be handled with appropriate personal protective equipment, and exposure should be minimized .

Preparation Methods

Industrial Production Methods: Industrial production methods for 5-Ethynylpyridine-3-carboxylic acid are not well-documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 5-Ethynylpyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the ethynyl group or the carboxylic acid moiety.

    Substitution: The compound can participate in substitution reactions, particularly at the ethynyl group or the pyridine ring.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium catalysts for substitution reactions).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate derivatives, while reduction could produce alcohols or alkanes.

Comparison with Similar Compounds

    Pyridine-3-carboxylic acid: Similar in structure but lacks the ethynyl group.

    Ethynylbenzene: Contains the ethynyl group but lacks the pyridine ring.

    Nicotinic acid: Another pyridine derivative with different functional groups.

Uniqueness: 5-Ethynylpyridine-3-carboxylic acid is unique due to its combination of the ethynyl group and the pyridine ring, which imparts specific chemical reactivity and biological activity. This combination allows it to inhibit multiple kinases and exhibit anti-cancer properties, distinguishing it from other similar compounds .

Properties

IUPAC Name

5-ethynylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c1-2-6-3-7(8(10)11)5-9-4-6/h1,3-5H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDWHRUZQQCVCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CN=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211533-87-7
Record name 5-ethynylpyridine-3-carboxylic acid
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